molecular formula C15H15N3O3S B12176390 2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide

2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide

Cat. No.: B12176390
M. Wt: 317.4 g/mol
InChI Key: IKUKUQXIJZJZTI-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide is a complex organic compound that features a thiazole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of a thiazole derivative with a pyridine-containing compound under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The pyridine moiety can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide is unique due to its combination of a thiazole ring and a pyridine moiety, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

2,2-dimethyl-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)oxolane-3-carboxamide

InChI

InChI=1S/C15H15N3O3S/c1-15(2)9(7-12(19)21-15)13(20)18-14-17-11(8-22-14)10-5-3-4-6-16-10/h3-6,8-9H,7H2,1-2H3,(H,17,18,20)

InChI Key

IKUKUQXIJZJZTI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)C

Origin of Product

United States

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